molecular formula C17H9Cl2F3N2O2 B4541869 6-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-imino-2H-chromene-3-carboxamide

6-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-imino-2H-chromene-3-carboxamide

Cat. No. B4541869
M. Wt: 401.2 g/mol
InChI Key: HHLRUUPFPXWKDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chromene compounds involves strategic modifications to enhance specific properties such as bioavailability, permeability, and activity against certain cell lines or biological targets. For instance, Palanki et al. (2000) explored the structure-activity relationship studies of similar compounds, emphasizing modifications at different positions to optimize activity and bioavailability (Palanki et al., 2000). Proença and Costa (2008) demonstrated an eco-friendly synthesis approach for 2-imino-2H-chromene-3-carboxamides, highlighting the efficiency and environmental benefits of their method (Proença & Costa, 2008).

Molecular Structure Analysis

The molecular structure of chromene derivatives has been extensively studied, revealing insights into their conformation and potential interactions. Reis et al. (2013) discussed the crystal structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, providing valuable information on their spatial arrangement and potential functional implications (Reis et al., 2013).

Chemical Reactions and Properties

Chromene compounds participate in various chemical reactions that lead to the formation of novel structures with potential biological activities. Badrey and Gomha (2012) explored the reactivity of a chromene derivative in producing triazines and triazepines, indicating the compound's versatility in synthesizing anti-tumor agents (Badrey & Gomha, 2012).

Physical Properties Analysis

The physical properties of chromene derivatives, including their crystal structure and solubility, are crucial for understanding their behavior in various environments. Barili et al. (2001) described the synthesis and X-ray structure of a chromene compound, offering insights into its physical characteristics and potential applications (Barili et al., 2001).

Chemical Properties Analysis

Understanding the chemical properties of chromene derivatives is essential for predicting their reactivity and interactions with biological targets. Gill, Kumari, and Bariwal (2016) investigated novel 2-imino-2H-chromene-3(N-aryl) carboxamides for their cytotoxic activity, demonstrating the impact of chemical modifications on their bioactivity (Gill et al., 2016).

properties

IUPAC Name

6-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2F3N2O2/c18-10-2-4-14-8(5-10)6-11(15(23)26-14)16(25)24-13-7-9(17(20,21)22)1-3-12(13)19/h1-7,23H,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLRUUPFPXWKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-imino-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-imino-2H-chromene-3-carboxamide
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6-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-imino-2H-chromene-3-carboxamide
Reactant of Route 3
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6-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-imino-2H-chromene-3-carboxamide
Reactant of Route 4
6-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-imino-2H-chromene-3-carboxamide
Reactant of Route 5
6-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-imino-2H-chromene-3-carboxamide
Reactant of Route 6
6-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-imino-2H-chromene-3-carboxamide

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